2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide
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Overview
Description
2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C28H32N4O5 and its molecular weight is 504.587. The purity is usually 95%.
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Scientific Research Applications
Anti-Malarial Activity
Compounds similar to the given chemical structure, particularly those incorporating the benzo[d][1,3]dioxol-5-ylmethyl piperazine moiety, have shown potential as anti-malarial agents. Notably, certain derivatives have displayed anti-malarial activity, emphasizing the importance of specific substituents at the piperazinyl nitrogens for activity generation. The molecular conformation and intermolecular hydrogen bonding patterns are crucial in defining the biological activity of these compounds (Cunico et al., 2009).
Anti-Tubercular Properties
Derivatives of the given chemical structure, incorporating elements such as the benzo[d]isoxazole and indole moieties, have been explored for their anti-tubercular properties. A series of novel compounds were synthesized and evaluated against Mycobacterium tuberculosis, with some exhibiting notable minimum inhibitory concentration (MIC) values. These compounds were also found to be non-toxic against mouse macrophage cell lines, indicating a potential therapeutic window (Naidu et al., 2016).
Antibacterial and Antifungal Activity
Certain organotin(IV) derivatives of the compound, specifically those with the benzo[d][1,3]dioxol-5-ylmethyl piperazine moiety, have exhibited significant antibacterial and antifungal activities. Additionally, they showed promising cytotoxic activity against ovarian cancer cells, comparable to or even exceeding that of cisplatin, a commonly used chemotherapy drug (Shaheen et al., 2018).
Antimicrobial and Antioxidant Properties
Benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, structurally related to the given chemical, have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds displayed potent antimicrobial activity against a range of bacteria and fungi, along with significant antioxidant activity (Naraboli et al., 2017).
Potential in Cancer Therapy
The compound's derivatives have been investigated for their anticancer properties. One study focused on a heterocyclic compound incorporating the benzyloxy and piperazine moieties and found it exhibited promising in vitro anticancer activities against human bone cancer cell lines. Additionally, molecular docking studies suggested potential antiviral activity, offering a multi-faceted therapeutic potential (Lv et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been reported to have anticancer activity against various cancer cell lines .
Mode of Action
It is known that similar compounds can induce apoptosis and cause cell cycle arrest in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
It is known that similar compounds have high gastrointestinal absorption and are bbb permeant . They are also known to be substrates for P-glycoprotein and inhibitors for various cytochrome P450 enzymes .
Result of Action
Similar compounds have been reported to show potent growth inhibition properties with ic 50 values generally below 5 μm against various human cancer cell lines .
Action Environment
It is known that similar compounds are stable at room temperature in closed containers under normal storage and handling conditions .
Properties
IUPAC Name |
2-[3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5/c1-3-30(4-2)26(33)18-32-17-22(21-7-5-6-8-23(21)32)27(34)28(35)31-13-11-29(12-14-31)16-20-9-10-24-25(15-20)37-19-36-24/h5-10,15,17H,3-4,11-14,16,18-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGPPACCPFQOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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